

Application Notes and Protocols for Trisulfo-Cy5-Alkyne Click Chemistry

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553976*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a near-infrared (NIR) fluorescent dye functionalized with an alkyne group, designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2][3]} This reaction enables the stable, covalent linkage of the Trisulfo-Cy5 dye to azide-modified biomolecules, such as proteins, nucleic acids, and glycans. The high efficiency, specificity, and biocompatibility of the CuAAC reaction make it an invaluable tool in drug discovery, chemical biology, and materials science for applications including fluorescent labeling, imaging, and quantification of biomolecules.^{[4][5][6]} The Trisulfo-Cy5 dye itself is a bright and photostable fluorophore in the far-red spectrum, making it ideal for experiments requiring low background and deep tissue penetration.^[7]

Properties of Trisulfo-Cy5-Alkyne

Trisulfo-Cy5-Alkyne is a water-soluble cyanine dye. Its key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	788 g/mol	[3]
Excitation Maximum (Ex)	647 nm	[3]
Emission Maximum (Em)	670 nm	[3]
Extinction Coefficient	250,000 cm ⁻¹ M ⁻¹	[3]
Solubility	Water, DMSO, DMF	[3]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Biomolecules

This protocol describes a general method for the copper-catalyzed click chemistry reaction between an azide-modified biomolecule and **Trisulfo-Cy5-Alkyne**.[\[8\]](#)[\[9\]](#)

Materials:

- Azide-modified biomolecule (e.g., protein, oligo)
- **Trisulfo-Cy5-Alkyne**[\[3\]](#)
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)[\[9\]](#)
- Ligand solution (e.g., 50 mM THPTA in water)[\[9\]](#)
- Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)[\[9\]](#)
- Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or DMF for dissolving **Trisulfo-Cy5-Alkyne**
- Purification system (e.g., spin columns, size-exclusion chromatography, or dialysis)[\[7\]](#)[\[10\]](#)

Procedure:

- Preparation of Reactants:
 - Dissolve the azide-modified biomolecule in an amine-free buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[7] Buffers containing primary amines like Tris or glycine can interfere with some labeling reactions and should be avoided.[7]
 - Prepare a stock solution of **Trisulfo-Cy5-Alkyne** in DMSO or DMF (e.g., 10 mM).
 - Prepare fresh sodium ascorbate solution.[9]
- Click Reaction:
 - In a microcentrifuge tube, add the azide-modified biomolecule.
 - Add the **Trisulfo-Cy5-Alkyne** stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 2-5 equivalents of dye is common for single labeling.[11]
 - Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used.[9]
 - Add the copper-ligand premix to the reaction mixture. The final copper concentration can be in the range of 50-250 μM.[9]
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[9]
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.[7][8]
- Purification of the Labeled Biomolecule:
 - Remove the unreacted **Trisulfo-Cy5-Alkyne** and other reaction components using a suitable purification method.
 - For proteins: Spin columns or size-exclusion chromatography are effective.[7][10]

- For oligonucleotides: Ethanol precipitation can be used.[\[11\]](#)
- Dialysis is another alternative for larger biomolecules.[\[12\]](#)

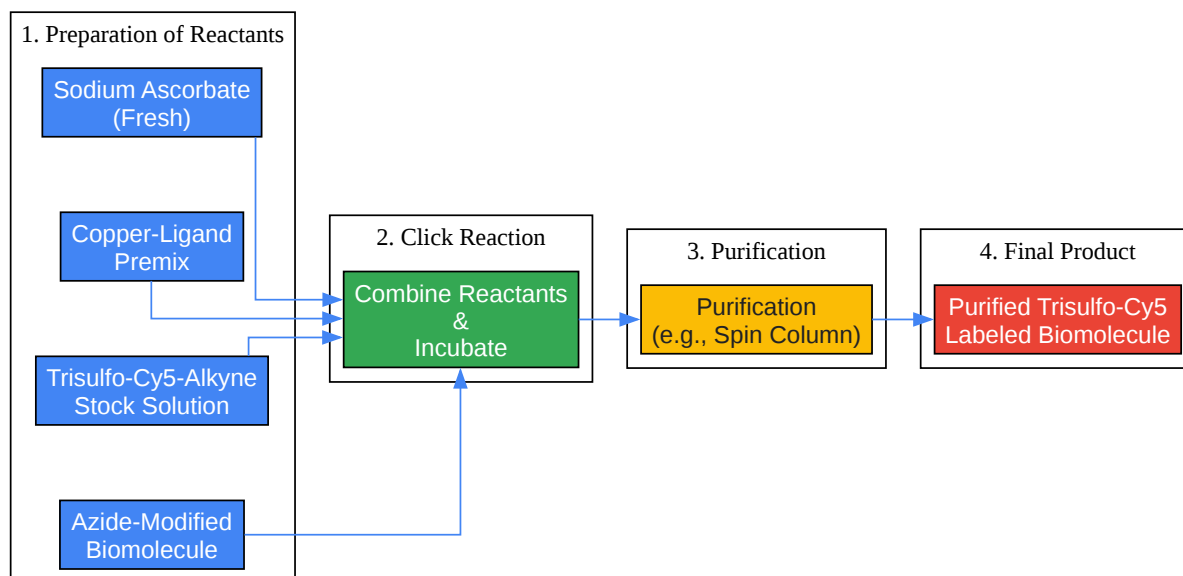
Protocol 2: Purification of Labeled Protein using a Spin Column

This protocol is adapted for purifying proteins after the click chemistry reaction.[\[10\]](#)[\[13\]](#)[\[14\]](#)

Procedure:

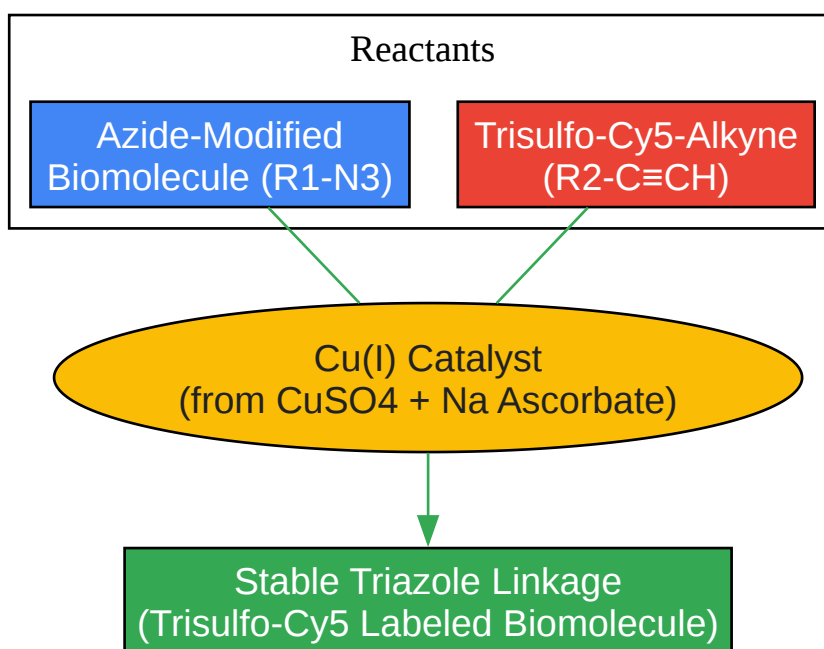
- Prepare the Spin Column:
 - Snap off the bottom closure of a spin column and place it in a collection tube.
 - Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[\[10\]](#)
- Equilibrate the Column:
 - Add 150-200 μ L of elution buffer (e.g., PBS) to the column.
 - Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.
 - Repeat this washing step at least two more times.[\[10\]](#)
- Load the Sample and Elute:
 - Place the column in a fresh collection tube.
 - Carefully load the click reaction mixture onto the center of the resin.
 - Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein in the collection tube. The unconjugated dye will remain in the column resin.[\[10\]](#)

Visualization of Workflows and Reactions



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Caption: Experimental workflow for labeling biomolecules with **Trisulfo-Cy5-Alkyne**.



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Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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